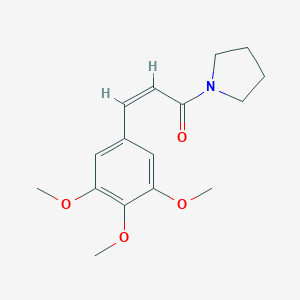

Piperlotine D

Overview

Description

Piperlotine D is a natural product that can be extracted from Piper lolot . It is an antiplatelet aggregation agent and has been found to inhibit arachidonic acid-induced platelet aggregation with an IC50 of 43.4 μg/mL .

Synthesis Analysis

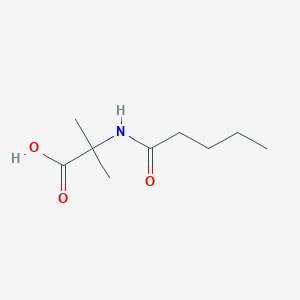

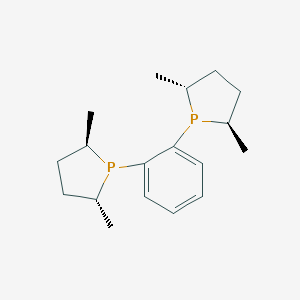

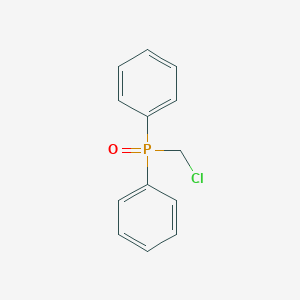

Piperlotines, including this compound, have been synthesized through various methods, often involving the use of catalysts, hazardous reagents, anhydrous media, or coupling reagents . A greener method of synthesis has been developed through mechanochemical activation under solvent-free conditions . This process involves the reaction of a β-amidophosphonate, K2CO3, and an aromatic aldehyde .Molecular Structure Analysis

The molecular formula of this compound is C16H21NO4 . Its structure includes an α,β-unsaturated amide moiety . The exact mass is 291.14705815 g/mol .Chemical Reactions Analysis

The synthesis of this compound involves a reaction of a β-amidophosphonate, K2CO3, and an aromatic aldehyde . This mechanochemical process is under thermodynamic control because only the E isomer is isolated for every reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.34 g/mol . It has a topological polar surface area of 48 Ų . The compound has a rotatable bond count of 5 .Scientific Research Applications

Bioactive Effects and Therapeutic Potential

Piperlotine D, closely related to compounds like Piperine found in black pepper, exhibits numerous bioactive effects. It has been acknowledged for its antimicrobial action and physiological benefits, including immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor, and other activities. Clinical studies have highlighted its remarkable antioxidant, antitumor properties, and potential to enhance the bioavailability of various (chemo)therapeutic drugs, emphasizing its therapeutic potential (Stojanović-Radić et al., 2019).

Traditional Medicine and Pharmacological Profile

Piper longum, often associated with this compound, has been used traditionally across South Asian countries for a variety of health conditions. Its phytochemistry and pharmacological profile reveal a wide range of activities, including anti-inflammatory, analgesic, anti-oxidant, anti-microbial, and anti-cancer effects. Despite these traditional claims, more scientific validation and investigations are required to substantiate these uses (Yadav, Krishnan, & Vohora, 2020).

Antituberculosis and Anticancer Potential

This compound-related compounds like Piperine have shown promising activity against tuberculosis (TB) when combined with antimicrobials, particularly as efflux pump (EP) inhibitors, enhancing the treatment efficacy (Hegeto et al., 2019). Furthermore, numerous studies have outlined the anticancer activities of piperine, including its ability to inhibit proliferation and survival of various cancerous cell lines, modulate cell cycle progression, and exhibit anti-apoptotic activity, positioning it as a potential candidate for cancer therapy development (Manayi, Nabavi, Setzer, & Jafari, 2017).

Cardiovascular Protective Effects

Studies have also shown the cardiovascular protective effects of black pepper and its major bioactive constituent piperine. Piperine exhibits beneficial effects by targeting processes associated with atherosclerosis, preventing lipid peroxidation, promoting cholesterol efflux from macrophages, and ameliorating myocardial ischemia, cardiac injury, and cardiac fibrosis, among other benefits (Wang et al., 2020).

Psychopharmacological and Neuroprotective Activities

This compound-related compounds have been researched for their psychopharmacological activities, showing potential as antidepressants and in improving cognitive functions. Piperine, in particular, has been noted for its cognitive-enhancing effects, which may occur through its cytoprotective and AChE inhibitory effects in the hippocampus, indicating its potential in treating neurological disorders (Dewanto et al., 2021).

Mechanism of Action

Target of Action

Piperlotine D is a natural product extracted from Piper lolot . It primarily targets platelets, acting as an antiplatelet aggregation agent . Platelets play a crucial role in blood clotting, and their aggregation can lead to thrombosis. Therefore, inhibiting platelet aggregation is a common strategy in the prevention of cardiovascular diseases.

Mode of Action

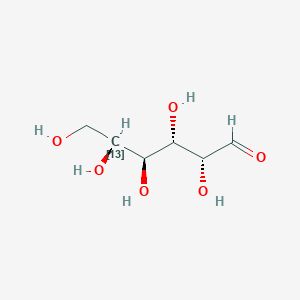

This compound interacts with its targets by inhibiting the aggregation of platelets induced by arachidonic acid . Arachidonic acid is a fatty acid that is released from the cell membrane phospholipids in response to cellular injury. It is converted by cyclooxygenase enzymes into thromboxane A2, a potent inducer of platelet aggregation. By inhibiting this process, this compound prevents the formation of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that mediate various physiological processes, including inflammation and hemostasis. By inhibiting arachidonic acid-induced platelet aggregation, this compound disrupts this pathway, potentially affecting these processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of platelet aggregation . This can result in reduced blood clot formation, potentially preventing thrombotic events such as stroke and myocardial infarction.

Biochemical Analysis

Biochemical Properties

Piperlotine D interacts with various biomolecules in the body, particularly enzymes and proteins involved in the process of platelet aggregation. It has been found to inhibit arachidonic acid-induced platelet aggregation . Arachidonic acid is a fatty acid that plays a key role in initiating the process of platelet aggregation. By inhibiting this process, this compound can potentially prevent the formation of blood clots.

Cellular Effects

In terms of cellular effects, this compound influences cell function by interacting with the biochemical pathways involved in platelet aggregation. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s inhibition of arachidonic acid can affect the signaling pathways that trigger platelet aggregation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the action of arachidonic acid, a key molecule in the process of platelet aggregation . This inhibition can lead to changes in the expression of genes related to platelet aggregation.

Metabolic Pathways

Given its role as an antiplatelet aggregation agent, it is likely that this compound interacts with enzymes and cofactors involved in the metabolism of arachidonic acid .

properties

IUPAC Name |

(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFKYDTUEMTUNY-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)

![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)

![[4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B118585.png)